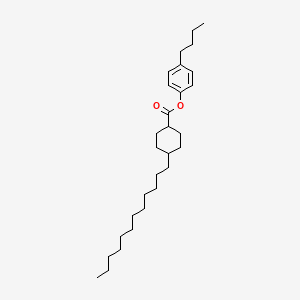
4-Butylphenyl 4-dodecylcyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butylphenyl 4-dodecylcyclohexane-1-carboxylate is an organic compound that belongs to the class of substituted cyclohexanes It is characterized by a cyclohexane ring substituted with a butylphenyl group and a dodecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylphenyl 4-dodecylcyclohexane-1-carboxylate typically involves the esterification of 4-butylphenol with 4-dodecylcyclohexane-1-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Butylphenyl 4-dodecylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: NaH, organolithium reagents, polar aprotic solvents like tetrahydrofuran (THF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted cyclohexanes with various functional groups.
Scientific Research Applications
4-Butylphenyl 4-dodecylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-Butylphenyl 4-dodecylcyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s structural features, including the cyclohexane ring and the ester group, play a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Butylphenyl 4-dodecylcyclohexane-1-carboxylate: Characterized by a butylphenyl group and a dodecyl chain.
4-Butylphenyl 4-hexylcyclohexane-1-carboxylate: Similar structure but with a shorter hexyl chain.
4-Butylphenyl 4-octylcyclohexane-1-carboxylate: Similar structure but with an octyl chain.
Uniqueness
This compound is unique due to its longer dodecyl chain, which imparts distinct physical and chemical properties. This longer chain can influence the compound’s solubility, melting point, and interactions with other molecules, making it suitable for specific applications that require these characteristics .
Properties
CAS No. |
135132-97-7 |
|---|---|
Molecular Formula |
C29H48O2 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(4-butylphenyl) 4-dodecylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C29H48O2/c1-3-5-7-8-9-10-11-12-13-14-16-26-17-21-27(22-18-26)29(30)31-28-23-19-25(20-24-28)15-6-4-2/h19-20,23-24,26-27H,3-18,21-22H2,1-2H3 |
InChI Key |
QSNFRDXSNBKANZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















